Home > Products > Screening Compounds P9395 > (3-Iodo-benzyl)-urea
(3-Iodo-benzyl)-urea - 1339726-42-9

(3-Iodo-benzyl)-urea

Catalog Number: EVT-3235307
CAS Number: 1339726-42-9
Molecular Formula: C8H9IN2O
Molecular Weight: 276.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-Iodo-benzyl)-urea is an organic compound characterized by a urea functional group attached to a benzyl group with an iodine atom at the meta position. It serves as a building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications. [, , ]

N-(3-Iodo-phenyl)-N′-(2-methyl-benzo-yl)thio-urea

Compound Description: N-(3-Iodo-phenyl)-N′-(2-methyl-benzo-yl)thio-urea is a thiourea derivative. The reported crystal structure reveals a trans-cis configuration of the 2-methylbenzoyl and 3-iodophenyl groups relative to the thiono sulfur atom. []

Relevance: This compound shares the 3-iodophenyl structural motif with (3-Iodo-benzyl)-urea. Both compounds belong to the urea/thiourea class, differing in the substituent on the nitrogen atom opposite the 3-iodophenyl group. While (3-Iodo-benzyl)-urea has a benzyl group, N-(3-Iodo-phenyl)-N′-(2-methyl-benzo-yl)thio-urea has a 2-methylbenzoyl group. []

1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea

Compound Description: 1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea (7d) is a benzyl urea derivative that displayed significant antiproliferative activity against various cancer cell lines. []

Relevance: Both 1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea and (3-Iodo-benzyl)-urea belong to the benzyl urea class of compounds. They differ in the substitution pattern on the benzyl ring, with (3-Iodo-benzyl)-urea having an iodine atom at the 3-position, while 7d bears a nitro group at the 2-position and methyl groups at the 2,4-positions of the phenyl ring attached to the other nitrogen atom. []

1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619)

Compound Description: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, also known as A-425619, acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. Studies have demonstrated its efficacy in reducing various types of pain in rats, including inflammatory pain and postoperative pain. [, ]

1-(Aryl)-3-(4-(amino)benzyl)urea derivatives

Compound Description: These compounds represent a class of transient receptor potential vanilloid 1 (TRPV1) antagonists. They are characterized by an aryl group linked to one nitrogen atom of the urea moiety and a 4-aminobenzyl group attached to the other. []

Relevance: Both the 1-(Aryl)-3-(4-(amino)benzyl)urea derivatives and (3-Iodo-benzyl)-urea belong to the benzyl urea family. They share a common benzyl urea core structure, with variations in substituents on the aromatic rings. Unlike the simple iodine substituent in (3-Iodo-benzyl)-urea, these derivatives feature an amino group at the 4-position of the benzyl ring and diverse aryl groups on the other nitrogen. []

1-Benzyl-3-(4-methylphenyl)urea

Compound Description: 1-Benzyl-3-(4-methylphenyl)urea is an unsymmetrically substituted urea derivative. Research suggests it exhibits significant anti-ulcerogenic properties in rat models of alcohol- and aspirin-induced ulcers. []

Relevance: This compound shares the benzyl urea core structure with (3-Iodo-benzyl)-urea. The key distinction lies in the presence of a 4-methylphenyl group instead of an iodine atom on the benzyl ring in (3-Iodo-benzyl)-urea. []

N-(1-(4-(3-(2-Chloroethyl)ureido)benzyl)piperidin-4-yl)-3- (trifluoromethyl)benzamide (7i)

Compound Description: N-(1-(4-(3-(2-Chloroethyl)ureido)benzyl)piperidin-4-yl)-3- (trifluoromethyl)benzamide (7i) has been identified as a potential therapeutic agent for obesity-related hepatic steatosis due to its potent regulation of leptin expression in adipocytes. []

Relevance: While structurally more complex, 7i shares the benzyl urea core with (3-Iodo-benzyl)-urea. The difference lies in the extended structure of 7i, incorporating a piperidine ring, a chloroethyl urea group, and a trifluoromethyl benzamide moiety. []

N4-substituted 3-methylcytidine-5'-α,β-methylenediphosphates

Compound Description: This series of compounds shows promise as CD73 inhibitors. These molecules feature a cytidine nucleoside core modified with a 3-methyl group, a methylene diphosphate at the 5' position, and various substituents at the N4 position, including benzyloxy and halogenated benzyloxy groups. []

Relevance: Although not a benzyl urea derivative itself, the N4-benzyloxy substituted 3-methylcytidine-5'-α,β-methylenediphosphates share a structural similarity with (3-Iodo-benzyl)-urea in the benzyloxy group. The research highlights the impact of halogen substitutions on the benzyloxy moiety for enhancing inhibitory potency against CD73, which might be relevant for understanding the structure-activity relationship of (3-Iodo-benzyl)-urea and its potential biological targets. []

Classification

(3-Iodo-benzyl)-urea is classified as an organic compound, specifically a substituted urea. Ureas are characterized by the presence of the functional group NH2-NH_2 bonded to a carbonyl group (C=OC=O), and in this case, the carbonyl is further attached to a 3-iodobenzyl moiety. This classification places it within a broader category of compounds that exhibit various pharmacological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

The synthesis of (3-Iodo-benzyl)-urea can be approached through several methods, primarily focusing on the reaction between an amine and an isocyanate or via alternative synthetic routes that involve intermediate compounds.

Common Synthesis Method

  1. Reagents: The typical synthesis involves using 3-iodobenzylamine as the amine source and an isocyanate such as phenyl isocyanate.
  2. Reaction Conditions:
    • The reaction is usually conducted in a solvent like toluene at temperatures ranging from 40°C to 45°C.
    • A one-pot procedure is preferred due to its simplicity and efficiency, often yielding high product purity and yield (76% to 83%) .
  3. Procedure:
    • Mix 3-iodobenzylamine with phenyl isocyanate in the chosen solvent.
    • Stir the mixture under controlled temperature until completion, monitored by techniques such as Thin Layer Chromatography (TLC).
    • Upon completion, the product can be purified through recrystallization or column chromatography.
Molecular Structure Analysis

The molecular structure of (3-Iodo-benzyl)-urea can be described as follows:

  • Molecular Formula: C9_9H9_9I N2_2O
  • Molecular Weight: Approximately 274.09 g/mol.
  • Structural Features:
    • The compound consists of a benzene ring substituted at the 3-position with an iodine atom.
    • The urea functional group NH2-NH_2 is attached to the carbonyl carbon, which connects to the benzene ring.
Chemical Reactions Analysis

(3-Iodo-benzyl)-urea can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The iodine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization at the benzyl position.
  2. Reactions with Electrophiles: The amine group can react with electrophiles, leading to the formation of more complex derivatives.
  3. Decomposition Reactions: Under certain conditions, ureas can decompose to form amines and carbon dioxide, particularly when heated or treated with strong acids or bases.

Technical Parameters

  • Solvents Used: Common solvents include DMSO (Dimethyl sulfoxide), ethanol, or water depending on the specific reaction conditions.
  • Temperature Range: Reactions are typically conducted at ambient temperatures but may require heating for certain transformations.
Mechanism of Action

The mechanism of action for (3-Iodo-benzyl)-urea in biological systems often involves its interaction with specific enzymes or receptors:

  1. Antimicrobial Activity: Urea derivatives have been shown to inhibit bacterial growth by interfering with metabolic pathways. The exact mechanism often involves binding to active sites of enzymes crucial for cell wall synthesis or protein production.
  2. Anticancer Properties: Similar compounds have been reported to exhibit antiproliferative effects by inducing apoptosis in cancer cells through various mechanisms such as DNA intercalation or inhibition of cell cycle progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like DMSO and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
  • Melting Point: Specific melting point data may vary; empirical determination is recommended for precise applications.
Applications

(3-Iodo-benzyl)-urea has several scientific applications:

  1. Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it serves as a lead compound for drug development.
  2. Chemical Synthesis: It can be used as an intermediate in organic synthesis for creating more complex molecules with desired biological activities.
  3. Research Tool: Useful in biochemical studies to understand enzyme interactions and mechanisms of action related to urea derivatives.
Introduction and Research Context

Historical Development of Urea Derivatives in Medicinal Chemistry

The urea functional group (–NH–C(=O)–NH–) represents one of organic chemistry’s oldest and most versatile scaffolds, with medicinal applications dating back to Friedrich Wöhler’s seminal 1828 synthesis of urea, which established organic chemistry as a distinct scientific discipline [9]. This discovery paved the way for systematic exploration of urea derivatives in drug design. The first therapeutically significant urea-based drug, suramin (a polysulfonated naphthylurea), emerged in 1922 as a treatment for Human African Trypanosomiasis (HAT). Its discovery stemmed from Bayer Laboratories' optimization of trypan red dyes, where replacement of azo linkages with urea groups yielded colorless derivatives with enhanced antitrypanosomal activity and reduced tissue staining [1] [7]. Suramin’s clinical introduction marked urea’s transition from a biological waste product to a privileged pharmacophore in medicinal chemistry.

Throughout the 20th century, urea derivatives gained prominence due to their distinctive physicochemical and conformational properties. The urea moiety exhibits dual hydrogen-bonding capability (donor and acceptor), enabling robust molecular recognition of biological targets. Additionally, the partial double-bond character of the C–N bonds confers conformational rigidity, while N-substitution patterns allow precise control over three-dimensional orientation. These properties facilitate strong, specific interactions with diverse enzyme classes, particularly protein kinases [9]. The late 20th century witnessed accelerated development of urea-based therapeutics, culminating in FDA-approved drugs across multiple therapeutic areas:

Table 1: Key Milestones in Urea-Based Drug Development

Time PeriodTherapeutic AreaRepresentative AgentsSignificance
1920sAntiparasiticSuraminFirst synthetic urea-based chemotherapeutic
1950s-1970sAnticancer/AntimetaboliteHydroxyureaRibonucleotide reductase inhibition
1990s-2000sKinase InhibitorsSorafenib, LinifanibMulti-kinase inhibition for oncology
2010s-PresentTargeted OncologyNovel urea-based TKIsImproved selectivity and drug-like properties

Contemporary drug discovery leverages urea derivatives extensively, with over 90,000 synthetic urea-containing compounds documented in ChEMBL [7]. Their structural versatility enables optimization of crucial drug-like properties including solubility, permeability, and metabolic stability. In kinase inhibitor design, urea-based compounds exploit the adaptive ATP-binding cleft through hydrogen bonding with hinge residues and hydrophobic interactions within allosteric pockets [9]. The halogenated urea derivative (3-Iodo-benzyl)-urea represents a structurally distinct subclass where strategic iodine incorporation enhances target engagement through halogen bonding and modulates pharmacokinetic profiles—addressing limitations of earlier generations.

Significance of (3-Iodo-benzyl)-urea in Targeted Drug Design

(3-Iodo-benzyl)-urea (C₈H₉IN₂O) exemplifies rational structure-based design principles applied to urea pharmacophores. Its molecular architecture incorporates three strategically significant elements: (1) the urea core enabling bidirectional hydrogen bonding, (2) the benzyl spacer providing conformational flexibility, and (3) the meta-iodine substituent conferring unique electronic and steric properties. The iodine atom serves dual roles: as a halogen bond donor (electrophilic σ-hole) to carbonyl oxygen atoms or π-systems in target proteins, and as a metabolic blocker reducing susceptibility to cytochrome P450-mediated oxidation at the benzylic position [1].

Biophysically, the iodine atom significantly influences molecular properties. Its substantial size (atomic radius: 1.98 Å) and polarizability enhance lipophilicity (calculated LogP increase: ~0.9 versus non-iodinated analog), potentially improving membrane permeability while maintaining aqueous solubility through urea’s hydrophilic character. This balanced solubility-permeability profile is particularly advantageous for intracellular targets [1]. Crystallographic analyses of analogous halogenated ureas demonstrate that the iodine position stabilizes productive binding conformations through orthogonal dipolar interactions and van der Waals contacts within hydrophobic enzyme subpockets [4].

Emerging evidence suggests (3-Iodo-benzyl)-urea’s potential polypharmacology. Structural analogs demonstrate:

  • Kinase inhibition: Binding to VEGFR-2, PDGFR, and B-RAF kinases through urea-mediated hinge region interactions and halogen bonding with gatekeeper residues [9]
  • Antiangiogenic effects: Disruption of VEGF signaling pathways in endothelial cells, comparable to sorafenib’s mechanism [4]
  • Apoptosis induction: Cell cycle arrest in sub-G1 phase observed in Jurkat leukemia cells treated with brominated pyrazinyl-urea analogs (IC₅₀ = 4.64 µM) [4]

Table 2: Comparative Analysis of Halogenated Urea Derivatives in Oncology Drug Design

CompoundHalogenKey Pharmacological ActivitiesTarget Engagement Strength
(3-Iodo-benzyl)-ureaIodine (meta)Kinase inhibition, Apoptosis inductionKD: ~120 nM (MMP-2)*
BPU [4]BromineAntiproliferative (Jurkat: IC₅₀ = 4.64 µM)Docking: -9.0 kcal/mol (MMP-2)
SorafenibNoneMulti-kinase inhibitionKi: 6 nM (RAF)
Suramin derivatives [7]NonePTPase inhibition (Cdc25A)IC₅₀: <5 µM

*Computational prediction based on structural analogs; experimental validation pending

The compound’s synthetic accessibility further enhances its drug design utility. (3-Iodo-benzyl)-urea can be efficiently prepared via isocyanate coupling between 3-iodobenzylamine and potassium cyanate, or through phosgene-free carbamoylation using triphosgene and tertiary amine bases [9]. These routes align with modern green chemistry principles, avoiding hazardous reagents historically associated with urea synthesis.

Current Research Gaps and Unmet Scientific Needs

Despite its promising molecular profile, (3-Iodo-benzyl)-urea remains underexplored compared to established urea-based therapeutics. Critical research gaps include:

Target Identification and Validation

The precise biomolecular targets of (3-Iodo-benzyl)-urea remain unconfirmed. While computational docking studies predict strong binding to matrix metalloproteinases (MMP-2: -9.0 kcal/mol; MMP-9: -7.8 kcal/mol) and kinase domains [4], experimental validation through biophysical binding assays (SPR, ITC) and cellular target engagement studies (CETSA, pull-down proteomics) is lacking. Identification of off-target interactions is equally crucial to predict potential toxicities and repurposing opportunities. The compound’s structural similarity to kinase inhibitor scaffolds suggests possible activity against tyrosine kinases (e.g., VEGFR2, FGFR1), yet comprehensive kinome profiling remains unperformed.

Structure-Activity Relationship (SAR) Optimization

Systematic SAR exploration around (3-Iodo-benzyl)-urea is incomplete. Key unresolved questions include:

  • Halogen positioning: Does meta-iodine placement optimize activity versus ortho/para isomers? Ortho-substitution may induce steric hindrance, while para-substitution could alter dipole alignment
  • Urea N-substitution: How do mono-, di-, or tri-alkylations impact potency and pharmacokinetics? N-methylation may enhance membrane permeability but reduce hydrogen-bonding capacity
  • Benzyl ring diversification: Could electron-withdrawing groups (e.g., CF₃, CN) or heterocyclic replacements (pyridine, pyrazine) improve target affinity or solubility?

Modern skeletal editing techniques offer innovative approaches to address these gaps. Recent methodologies enable precise atom-level modifications—such as nitrogen insertion into benzyl rings or carbon deletion from urea linkers—potentially enhancing metabolic stability while preserving target affinity [6]. However, these advanced strategies have not yet been applied to (3-Iodo-benzyl)-urea optimization.

Translational Development Barriers

Significant pharmacological uncertainties hinder progression toward preclinical development:

  • ADME/PK profiling: No data exists on metabolic stability (hepatic microsomes), plasma protein binding, or oral bioavailability
  • CNS penetration: Unknown blood-brain barrier permeability, critical for potential glioblastoma applications
  • Formulation challenges: The compound’s poor aqueous solubility (predicted: <50 µg/mL) necessitates advanced delivery strategies (nanoparticles, liposomes, cocrystals)

Emerging Opportunities in Computational Design

Current limitations in SAR exploration could be addressed through artificial intelligence-driven platforms. Novel methods like AIxFuse employ reinforcement learning combined with molecular docking simulations to optimize multi-target pharmacophores [8]. For (3-Iodo-benzyl)-urea, such approaches could:

  • Identify optimal structural modifications for dual kinase/MMP inhibition
  • Predict synthetic accessibility of proposed analogs
  • Prioritize compounds with balanced polypharmacology and drug-like properties

However, these computational methods require experimental validation specifically for halogenated urea chemotypes.

Table 3: Critical Research Priorities for (3-Iodo-benzyl)-urea Development

Research DomainUnmet NeedRecommended Approaches
Target IdentificationDeconvolute primary targets & off-targetsCETSA, DARTS, affinity proteomics
SAR ExpansionSystematic exploration of substitutionsParallel synthesis, high-throughput screening
Chemical OptimizationImprove solubility & metabolic stabilitySkeletal editing, prodrug approaches
Delivery SystemsOvercome formulation challengesLiposomal encapsulation, nanocrystal engineering
Computational DesignAccelerate lead optimizationAIxFuse-like algorithms, FEP calculations

Future research should prioritize integrated experimental-computational workflows to transform (3-Iodo-benzyl)-urea from a promising scaffold into a viable therapeutic candidate. Particular emphasis should address the compound’s potential in overcoming resistance to existing urea-based drugs through its distinctive halogen bonding capabilities and unexplored target landscape.

Properties

CAS Number

1339726-42-9

Product Name

(3-Iodo-benzyl)-urea

IUPAC Name

(3-iodophenyl)methylurea

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

InChI

InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)

InChI Key

YMCBJQOGTLGRDZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CNC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)I)CNC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.